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Compound of Interest

Compound Name: 1S,2S-Dhac-phenyl trost ligand

Cat. No.: B070412 Get Quote

(1S,2S)-Dhac-phenyl Trost Ligand: A Technical
Guide
CAS Number: 169689-05-8

This technical guide provides a comprehensive overview of the (1S,2S)-Dhac-phenyl Trost

ligand, a chiral phosphine ligand pivotal in the field of asymmetric catalysis. The document is

intended for researchers, scientists, and professionals in drug development, offering detailed

information on its characterization, synthesis, and application.

Core Characterization
The (1S,2S)-Dhac-phenyl Trost ligand, systematically named (1S,2S)-N,N'-bis[2-

(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane, is a white solid at room temperature. Its

fundamental properties are summarized below.
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Property Value Reference

CAS Number 169689-05-8 [1][2][3]

Molecular Formula C₄₄H₄₀N₂O₂P₂ [2][3]

Molecular Weight 690.75 g/mol [2]

Melting Point 134-136 °C [2]

Optical Activity [α]²⁰/D -134° (c=1 in methanol) [3]

Appearance White solid [1]

Spectroscopic Data
Detailed experimental spectra for the (1S,2S)-Dhac-phenyl Trost ligand are not widely available

in the public domain. Commercial suppliers indicate the availability of NMR data for purity

assessment, but the full spectra with peak assignments and experimental conditions are not

provided. Researchers requiring this data are advised to acquire it experimentally upon

purchase or consult spectral databases.

Expected Spectroscopic Features:

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-

8.0 ppm) corresponding to the phenyl groups. The protons on the cyclohexane backbone

would appear in the aliphatic region (approx. 1.0-4.0 ppm), with distinct signals for the

methine protons adjacent to the nitrogen atoms. The N-H protons of the amide groups would

likely appear as broad signals.

¹³C NMR: The spectrum would show a multitude of signals in the aromatic region for the

phenyl and benzoyl carbons. The aliphatic carbons of the cyclohexane ring would be

observed at higher field. The carbonyl carbons of the amide groups would appear at a

characteristic downfield shift (approx. 160-170 ppm).

³¹P NMR: A single signal would be expected in the proton-decoupled ³¹P NMR spectrum,

characteristic of the trivalent phosphorus atoms in the diphenylphosphino groups.
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FT-IR: The spectrum would be characterized by strong absorption bands corresponding to

the N-H stretching of the amide groups (approx. 3200-3400 cm⁻¹), C=O stretching of the

amide carbonyls (approx. 1630-1680 cm⁻¹), and P-C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a

protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the ligand.

Experimental Protocols
Synthesis of (1S,2S)-Dhac-phenyl Trost Ligand
An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has

been reported, which can be adapted for the (1S,2S) enantiomer by using the corresponding

(1S,2S)-diaminocyclohexane. The procedure involves the amidation of 2-

(diphenylphosphino)benzoic acid with (1S,2S)-diaminocyclohexane.

Materials:

2-(Diphenylphosphino)benzoic acid

(1S,2S)-Diaminocyclohexane

1,1'-Carbonyldiimidazole (CDI)

Imidazole hydrochloride

Acetonitrile (CH₃CN)

Water (H₂O)

Procedure:

Under an inert atmosphere (e.g., nitrogen), charge a reactor with 2-

(diphenylphosphino)benzoic acid and 1,1'-carbonyldiimidazole (CDI).

Add acetonitrile to form a slurry and agitate the mixture at room temperature until a clear

solution is obtained (approximately 1 hour).
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In a separate reactor, dissolve (1S,2S)-diaminocyclohexane and imidazole hydrochloride in

acetonitrile.

Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the solution containing

the diamine.

Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for several hours

(e.g., 8 hours).

Cool the reaction mixture, which should result in the formation of a slurry.

Add water to the slurry to precipitate the product fully.

Cool the mixture to room temperature.

Collect the solid product by filtration.

Wash the solid sequentially with a mixture of acetonitrile and water, followed by pure water.

Dry the product under vacuum to yield the (1S,2S)-Dhac-phenyl Trost ligand as a white solid.

This process is noted for its high yield (around 80%) and for producing the ligand in sufficient

purity for direct use in catalytic applications without the need for column chromatography.[1]

Applications in Asymmetric Catalysis
The (1S,2S)-Dhac-phenyl Trost ligand is a cornerstone in palladium-catalyzed asymmetric

allylic alkylation (AAA) reactions, also known as the Tsuji-Trost reaction. This reaction is a

powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow: Palladium-Catalyzed
Asymmetric Allylic Alkylation
The following diagram illustrates a typical experimental workflow for an asymmetric allylic

alkylation reaction using the (1S,2S)-Dhac-phenyl Trost ligand.
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Experimental Workflow: Asymmetric Allylic Alkylation
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Caption: General workflow for a Pd-catalyzed asymmetric allylic alkylation.
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This workflow outlines the key stages, from the in situ formation of the chiral palladium catalyst

to the final purification of the enantioenriched product. The specific conditions, such as the

choice of palladium precursor, solvent, base, and reaction temperature, are crucial for

achieving high yield and enantioselectivity and should be optimized for each specific substrate

and nucleophile combination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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